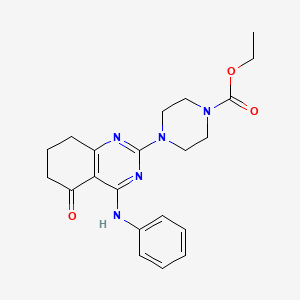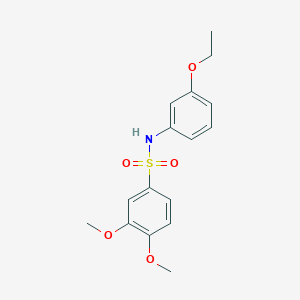![molecular formula C17H27N3O3 B4447272 3,4-dimethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4447272.png)
3,4-dimethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide
描述
3,4-dimethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide is a chemical compound that is used in scientific research. It is also known as DMPB and is a selective dopamine D3 receptor antagonist. This compound has been studied for its potential role in the treatment of various neurological disorders.
作用机制
The mechanism of action of 3,4-dimethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide involves its ability to selectively block dopamine D3 receptors. This results in a decrease in dopamine signaling in the brain, which can have various effects depending on the specific disorder being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its role as a dopamine D3 receptor antagonist. This can result in a decrease in dopamine signaling in the brain, which can have various effects on behavior, mood, and cognition.
实验室实验的优点和局限性
The advantages of using 3,4-dimethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide in lab experiments include its selectivity for dopamine D3 receptors, which can help to isolate the effects of dopamine signaling in the brain. However, the limitations of using this compound include its potential for off-target effects and the need for careful dosing to avoid unwanted side effects.
未来方向
There are several future directions for research on 3,4-dimethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide. These include:
1. Further studies on the potential use of this compound in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction.
2. Development of more selective dopamine D3 receptor antagonists that can be used to further isolate the effects of dopamine signaling in the brain.
3. Studies on the potential role of dopamine D3 receptors in other neurological processes, such as learning and memory.
4. Development of new methods for synthesizing and purifying this compound to improve its availability for scientific research.
In conclusion, this compound is a chemical compound that has been studied for its potential role in the treatment of various neurological disorders. Its selective blocking of dopamine D3 receptors has been shown to have various effects on behavior, mood, and cognition. Further research is needed to fully understand the potential of this compound and to develop more selective dopamine D3 receptor antagonists.
科学研究应用
The scientific research application of 3,4-dimethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide is primarily focused on its role as a selective dopamine D3 receptor antagonist. This compound has been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction.
属性
IUPAC Name |
3,4-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-19-9-11-20(12-10-19)8-4-7-18-17(21)14-5-6-15(22-2)16(13-14)23-3/h5-6,13H,4,7-12H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCSKEHCCNQCFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-allyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4447200.png)
![methyl N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinate](/img/structure/B4447204.png)
![2-(4-methyl-1-piperazinyl)-6-[2-(4-morpholinyl)ethyl]pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4447214.png)

![3-chloro-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B4447233.png)



![4-{[(4-methoxyphenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4447257.png)
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-fluorobenzamide](/img/structure/B4447263.png)
amine hydrochloride](/img/structure/B4447273.png)
![N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4447276.png)
![N-[(4-allyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4447277.png)
![6-methoxy-1'-methyl-2-(3-methylbutanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4447288.png)
